molecular formula C6H7NO2 B11759123 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol

5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol

Cat. No.: B11759123
M. Wt: 125.13 g/mol
InChI Key: AMDUMQGPECBQCX-UHFFFAOYSA-N
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Description

Product Overview 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol is a high-value, synthetically versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This fused bicyclic compound features a oxazole ring system, a privileged structure in drug discovery known for its diverse biological activities. Researchers utilize this core structure as a key intermediate for developing novel therapeutic agents. Research Applications and Value Compounds based on the 5,6-dihydro-4H-cyclopenta-fused heterocyclic scaffold have demonstrated substantial potential across multiple research domains. Structural analogs of this compound, particularly those incorporating the dihydro-cyclopenta[d]isoxazole and related frameworks, are actively investigated as potent Heat Shock Protein 90 (Hsp90) inhibitors for anticancer research . Furthermore, the dihydroisoxazole chemotype is a recognized privileged structure in parasitology, with published patent literature detailing its application in developing novel parasiticidal agents . Fused oxazole and thiazole derivatives also show promising activity as Histamine H3-Receptor ligands , indicating potential for central nervous system (CNS) disorder research . This specific compound, with its hydroxyl functional group, offers a versatile handle for further synthetic modification, enabling exploration of structure-activity relationships (SAR) and the development of targeted inhibitors. Handling and Safety FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses. This product is not for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a well-ventilated environment, wearing appropriate personal protective equipment (PPE). Ordering Information We provide high-purity this compound to the global research community. For specific pricing, availability, and detailed technical specifications, please contact our scientific support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]oxazol-6-ol

InChI

InChI=1S/C6H7NO2/c8-5-2-1-4-6(5)9-3-7-4/h3,5,8H,1-2H2

InChI Key

AMDUMQGPECBQCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)OC=N2

Origin of Product

United States

Preparation Methods

Carbamate Intermediate Formation

The synthesis begins with (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol, which reacts with aryl isocyanates (e.g., phenyl or 4-methoxyphenyl isocyanate) in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form carbamate intermediates. For example:

  • Reaction Conditions : CH₂Cl₂, 23°C, 4 hours.

  • Yield : 81% for N-(4-methoxyphenyl)carbamate derivatives.

IBX-Mediated Cyclization

The carbamate undergoes oxidative cyclization using 2-iodoxybenzoic acid (IBX) in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO):

  • Reaction Conditions : THF:DMSO (10:1), 90°C, 24 hours.

  • Yield : 37–65% for bicyclic oxazolidinones.

  • Key Product : (3aS,5R,6aR)-5-hydroxyhexahydro-2H-cyclopenta[d]oxazol-2-one after deprotection.

Table 1: Optimization of IBX Cyclization

SubstrateOxidantSolventTemp (°C)Time (h)Yield (%)
N-PhenylcarbamateIBXTHF:DMSO902465
N-(4-MeO-Phenyl)IBXTHF:DMSO902458

Ring-Closing Metathesis (RCM) and Hydrogenation

Enyne Substrate Preparation

A known amide precursor, derived from (S)-allylglycine, is converted to a 1,6-diene via Grubbs II catalyst-mediated RCM:

  • Reaction Conditions : 3 mol% Grubbs II, toluene, reflux.

  • Yield : 82% for cyclopentene derivatives.

Catalytic Hydrogenation

The diene intermediate undergoes hydrogenation to saturate the cyclopentene ring:

  • Conditions : 10 bar H₂, Ru(II)-(S)-DM-Segphos catalyst, 64% yield.

  • Stereoselectivity : >95% enantiomeric excess (ee).

Table 2: RCM-Hydrogenation Performance

Starting MaterialCatalystPressure (bar)ee (%)Yield (%)
Enyne derivativeGrubbs IIN/AN/A82
Diene intermediateRu(II)-Segphos109564

Oxidative Cross-Dehydrogenative Coupling (CDC)

Substrate Activation

N-Amino-2-iminopyridines react with cyclic β-diketones under aerobic conditions:

  • Conditions : Acetic acid (6 equiv), O₂ atmosphere, 130°C, 18 hours.

  • Yield : Up to 94% for pyrazolo[1,5-a]pyridines.

Mechanistic Pathway

The CDC mechanism involves enol formation, oxidative dehydrogenation, and cyclization. This method is adaptable to oxazole synthesis by substituting diketones with hydroxylamine derivatives.

Palladium-Catalyzed Allylic Substitution

Desymmetrization of meso-Dibenzoates

Pd/(R,R)-DACH-naphthyl catalysts enable enantioselective allylic amination:

  • Conditions : Pd(OAc)₂, ligand, THF, 23°C.

  • Yield : 96% ee for cyclopenta[d]oxazol-2-one.

Applications in Stereoselective Synthesis

This method is critical for installing the C6 hydroxyl group with high stereocontrol, avoiding racemization.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodKey AdvantageLimitationScalability
IBX CyclizationHigh stereoselectivityLong reaction timesLab-scale
RCM-HydrogenationModular substrate useRequires Grubbs catalystPilot-scale
Oxidative CDCAerobic conditionsLimited substrate scopeLab-scale
Pd-CatalyzedExcellent eeCostly ligandsLab-scale

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under controlled conditions:

  • Primary oxidation with mild agents like pyridinium chlorochromate (PCC) yields a ketone derivative, forming 5,6-dihydro-4H-cyclopenta[d]oxazol-6-one.

  • Stronger oxidants (e.g., KMnO₄ or CrO₃) induce ring-opening reactions, producing dicarboxylic acid derivatives.

Reaction ConditionsReagentsMajor Products
Dichloromethane, RTPCCCyclopentaoxazolone
Acidic aqueous, 80°CKMnO₄Oxaloacetic acid analog

Reduction Reactions

Hydrogenation selectively reduces the oxazole ring:

  • Catalytic hydrogenation (H₂/Pd-C) saturates the oxazole ring to form a tetrahydrooxazole derivative while preserving the cyclopentane moiety.

  • Sodium borohydride (NaBH₄) reduces the hydroxyl group to a secondary alcohol in specific solvent systems.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

  • Esterification with acetyl chloride forms 6-acetoxy derivatives .

  • Sulfonation using sulfur trioxide-pyridine complexes yields sulfonated intermediates for further functionalization .

Target PositionReagentProduct Application
C6-OHAc₂OProdrug synthesis
C6-OHSO₃-PyrSulfonate precursors

Ring-Opening and Rearrangement

Acid-catalyzed hydrolysis (HCl/H₂O) cleaves the oxazole ring, generating a cyclopentane diol intermediate . Under basic conditions (NaOH), the compound undergoes Beckmann rearrangement to form a lactam derivative.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization at the oxazole’s C2 position:

  • Reaction with phenylboronic acid introduces aromatic groups, enhancing pharmacological potential .

Catalyst SystemCoupling PartnerYield
Pd(PPh₃)₄PhB(OH)₂78%

Comparative Reactivity Table

Key differences from structurally related compounds:

CompoundOxidation SensitivityReduction Selectivity
This compoundHigh (C6-OH)Moderate
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acidLowHigh (carboxylate)
{4H,5H,6H-cyclopenta[d]oxazol-3-yl}methanamineModerateLow

Mechanistic Insights

  • Oxazole ring stability : The electron-withdrawing nature of the fused cyclopentane ring increases susceptibility to nucleophilic attack at C2 .

  • Steric effects : Substituents on the cyclopentane moiety influence reaction rates; bulky groups hinder access to the hydroxyl group .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits various biological activities attributed to its structural characteristics:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microbial pathogens. The oxazole ring enhances interactions with enzymes and receptors, potentially leading to therapeutic effects.
  • Antifungal Activity : Preliminary studies indicate that 5,6-dihydro-4H-cyclopenta[d]oxazol-6-ol may possess antifungal properties, making it a candidate for further investigation in treating fungal infections.
  • Anticancer Potential : Compounds with similar structures have been reported to exhibit anticancer properties. The dual-ring system allows for versatile interactions with biological targets, which could lead to the development of novel anticancer agents .

Anticancer Activity Assessment

A study evaluated the anticancer activity of related compounds against various cancer cell lines using National Cancer Institute protocols. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), suggesting potential for further development as anticancer agents .

CompoundActivityCell LineIC50 (µg/mL)
Compound AAnticancerMCF7<10
Compound BAnticancerA549<15

Parasiticidal Applications

Research has indicated that dihydroisoxazole compounds can be effective in controlling parasites in agricultural settings. These findings suggest that this compound may also have applications in veterinary medicine and agriculture for parasite control .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Heterocyclic Variations

The following table summarizes key structural differences between 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol and its analogs:

Compound Name Heteroatoms Fused Ring System Key Functional Groups Notable Properties/Applications References
This compound O, N Cyclopenta-oxazole Hydroxyl (-OH) at position 6 Potential solubility via -OH group -
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)acetamide S, N Cyclopenta-thiophene Cyano (-CN), sulfonamide Antiproliferative (IC₅₀ = 30.8 nM)
5,6-Dihydro-4H-cyclopenta[c]isoxazole O, N Cyclopenta-isoxazole Isoxazole ring Synthesized via HOSA and diketones
N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide S, N Cyclopenta-thiazole Acetamide, ketone Research use (tyrosine kinase targets)
2-Methylbenzo[d]oxazol-6-ol O, N Benzoxazole Hydroxyl (-OH), methyl Increased aromaticity

Key Observations :

  • Heteroatom Influence : Replacement of oxygen (oxazole) with sulfur (thiophene/thiazole) alters electronic density, affecting binding interactions in biological systems. For example, thiophene derivatives in exhibit potent antiproliferative activity via tyrosine kinase inhibition .
  • Functional Groups: The hydroxyl group in this compound may enhance solubility compared to non-polar derivatives like methyl or cyano-substituted analogs.

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound likely improves aqueous solubility compared to non-polar analogs like 5-alkyl-cyclopenta-thiophenes .

Biological Activity

5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The compound's molecular formula is C7H9NOC_7H_9NO, and it has a molecular weight of approximately 139.15 g/mol. Its structural characteristics allow it to engage in various biochemical interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.
  • Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signaling pathways involved in various physiological processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effect on several cancer cell lines, demonstrating that it induces apoptosis and inhibits cell proliferation. The compound's IC50 values were found to be low, indicating potent activity against cancer cells.

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)12Cell cycle arrest
A549 (Lung Cancer)8Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent investigation focused on the effect of this compound on MCF7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial potential of this compound against clinical isolates of bacteria. The findings revealed that the compound effectively inhibited bacterial growth at concentrations lower than those commonly used for standard antibiotics .
  • Pharmacological Studies : Pharmacological evaluations have highlighted the compound's safety profile and pharmacokinetics, suggesting that it may be a viable candidate for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol, and how can yield/purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like 2-Oxa-spiro[3.4]octane-1,3-dione and substituted benzothiazol-2-yl-amines. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometric ratios) is critical. For example, using ethanol as a solvent under reflux conditions improves crystallinity and purity, as evidenced by IR and UV-Vis characterization . Post-synthesis purification via recrystallization (e.g., from ethanol, as shown in polarizing microscopy images) enhances purity .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

  • Methodological Answer : Multi-technique validation is recommended:

  • IR spectroscopy identifies functional groups (e.g., hydroxyl and oxazole rings) by characteristic absorption bands.
  • UV-Vis spectroscopy confirms conjugation and electronic transitions, particularly useful for detecting substituent effects on the oxazole core .
  • Elemental analysis validates empirical formulas with <0.5% deviation thresholds .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s reactivity?

  • Methodological Answer : Substituting the benzothiazole moiety (e.g., with electron-donating groups like -NMe₂ or electron-withdrawing groups like -Cl) alters reaction kinetics. For instance, electron-rich substituents enhance cyclization efficiency in spiro-decane-dione derivatives, as shown in comparative studies of reaction intermediates . Systematic variation of R-groups paired with kinetic monitoring (e.g., via HPLC) can map substituent effects .

Advanced Research Questions

Q. What computational approaches predict the photophysical behavior of this compound?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations are effective for modeling excited-state intramolecular proton transfer (ESIPT) and fluorescence properties. For example, Li et al. (2016) demonstrated that solvent polarity (e.g., dichloromethane vs. methanol) significantly impacts ESIPT pathways in analogous benzoxazole derivatives, validated via quantum chemical calculations . Apply similar workflows to model solvent effects on this compound’s photophysics.

Q. How can contradictions in spectral data across studies be resolved?

  • Methodological Answer : Contradictions often arise from differences in analytical conditions (e.g., solvent, concentration, instrument calibration). To resolve discrepancies:

  • Replicate experiments under standardized conditions (e.g., solvent-free IR or controlled humidity for hydroxyl group analysis).
  • Cross-validate using complementary techniques (e.g., NMR for stereochemistry, X-ray crystallography for absolute configuration). For example, conflicting UV-Vis data in spirocyclic derivatives were resolved by correlating solvent polarity with λmax shifts .

Q. What mechanistic insights explain the compound’s reactivity in cycloaddition or ring-opening reactions?

  • Methodological Answer : The oxazole ring’s electron-deficient nature facilitates nucleophilic attacks, while the cyclopentane moiety imposes steric constraints. Mechanistic studies using pyrrolidine as a nucleophile revealed that ring-opening proceeds via carbonyl activation (e.g., 1-(pyrrolidine-1-carbonyl) intermediates), followed by stereoselective amide formation. Kinetic isotope effects (KIEs) and DFT-based transition-state modeling can further elucidate rate-determining steps .

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